Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Overview
Description
“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is an organic compound with the CAS Number: 1072438-54-0 . It has a molecular weight of 202.64 and its linear formula is C8H11ClN2O2 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is 1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Ligand Formation and Metal Complexes
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has been utilized as a precursor for the formation of unsymmetrical diamide ligands. Napitupulu et al. (2006) reported that it can act as a tridentate ligand to form complexes with metals such as cobalt and copper, demonstrating its potential in creating polymetallic species and helicates. This compound's ability to bind metals through its amido group, flanking pyridine groups, and carboxylate group suggests significant applications in coordination chemistry (Napitupulu et al., 2006).
Potential as DPP-4 Inhibitors
Kaczanowska et al. (2010) designed and synthesized a collection of novel aminomethyl-pyridines, investigating their potential as DPP-4 inhibitors, a class of drugs used in the treatment of diabetes. Their study found that certain derivatives of this compound showed inhibitory activity in the nanomolar range, indicating its potential application in medicinal chemistry (Kaczanowska et al., 2010).
Synthesis of Pyridine Derivatives
Research by Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone. This study contributes to the broader field of heterocyclic chemistry, demonstrating how methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride can be utilized in the synthesis of diverse pyridine derivatives, expanding the library of compounds available for various scientific applications (Mekheimer et al., 1997).
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine-carboxamide, exhibiting significant antimicrobial activity. This suggests that methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride could play a role in the development of new antimicrobial agents (Al-Omar & Amr, 2010).
Safety And Hazards
“Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGVAWOBVTZCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659977 | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride | |
CAS RN |
1072438-54-0 | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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